

Theoretical Background: From Benzene to Isopropoxybenzene

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Compound of Interest

Compound Name: Isopropoxybenzene

Cat. No.: B1215980

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The molecular orbitals of **isopropoxybenzene** can be understood as a perturbation of the well-known π -system of benzene. In benzene, the six p-orbitals of the carbon atoms combine to form six π molecular orbitals: three bonding (π) and three antibonding (π^*).^[5] The two highest-energy bonding orbitals (π_2 and π_3) are degenerate (have the same energy), as are the two lowest-energy antibonding orbitals (π_4 and π_5^*). These degenerate orbitals constitute the HOMO and LUMO levels of benzene, respectively.^{[5][6]}

The introduction of the isopropoxy ($-\text{O}-\text{CH}(\text{CH}_3)_2$) group lifts this degeneracy. The oxygen atom's lone pair electrons can participate in π -conjugation with the benzene ring, an effect known as resonance or mesomerism. This electron-donating effect increases the electron density in the ring and raises the energy of the HOMO, making the molecule more susceptible to electrophilic substitution reactions.^[1] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's stability and the energy required for electronic excitation.^[4]

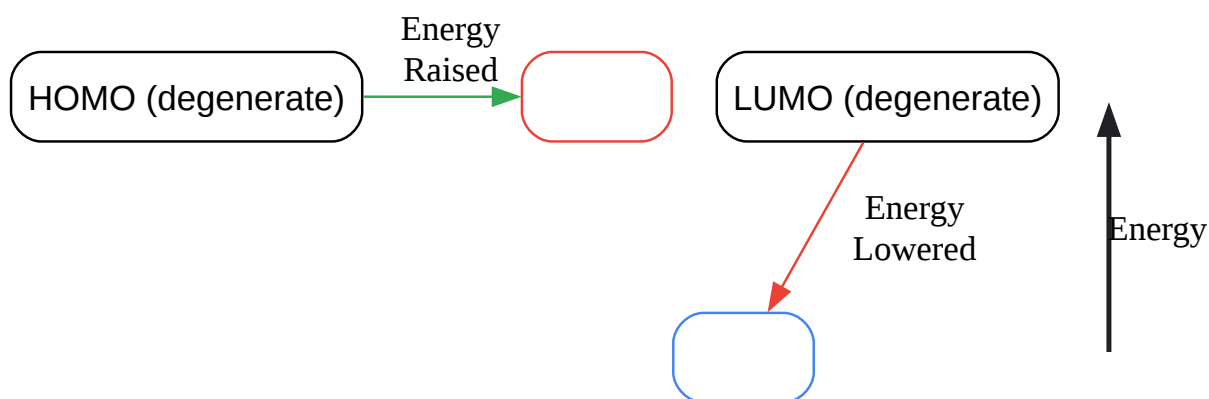
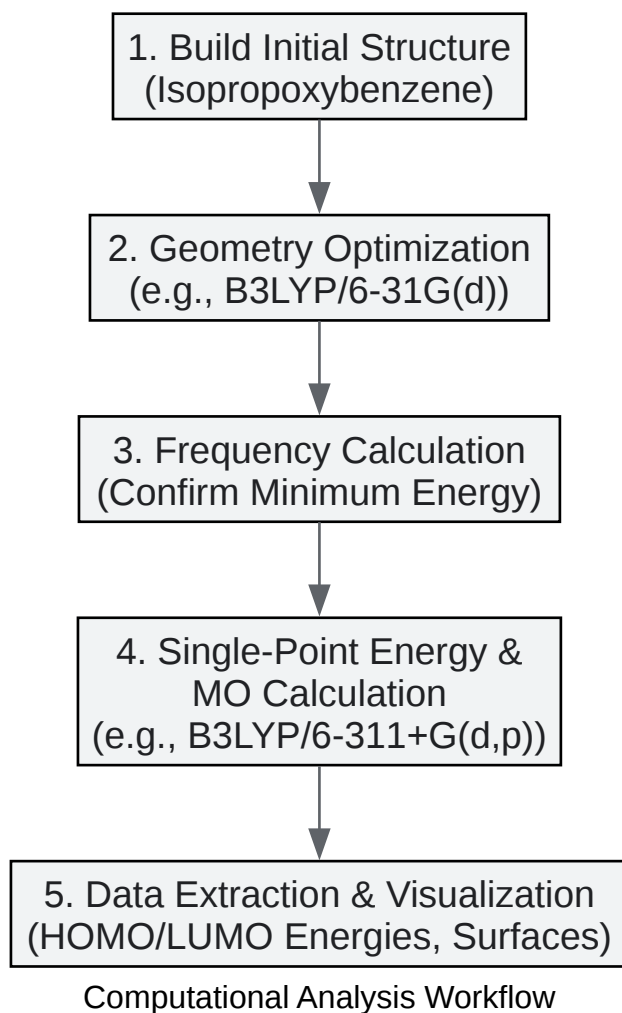
Computational Molecular Orbital Analysis

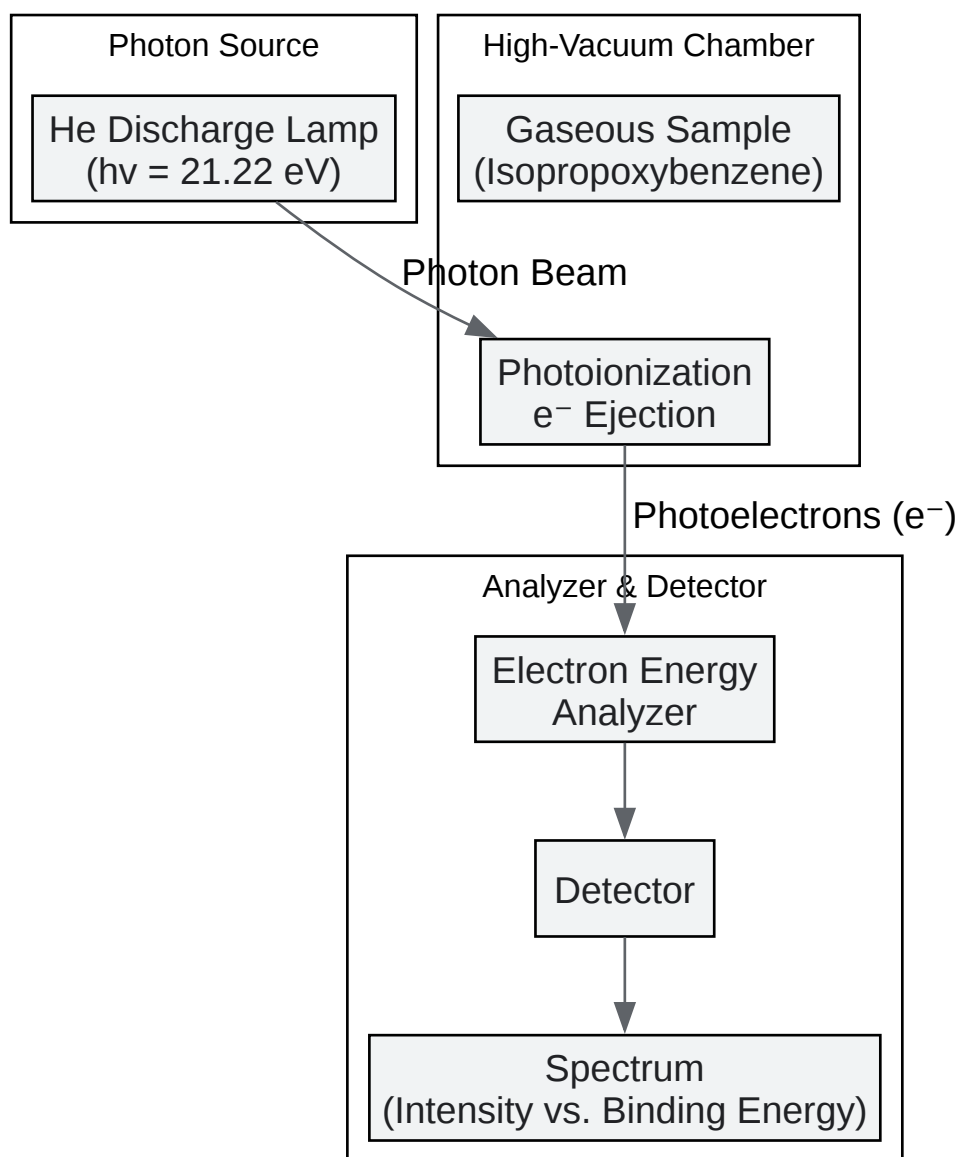
Density Functional Theory (DFT) is a powerful computational method used to predict the electronic structure and properties of molecules, including their molecular orbital energies and shapes.

Experimental Protocol: DFT Calculation

A typical workflow for calculating the molecular orbitals of **isopropoxybenzene** using a computational chemistry package like Gaussian is as follows:

- **Structure Input:** The molecular structure of **isopropoxybenzene** is drawn or imported into the software (e.g., GaussView). The initial geometry can be built using standard bond lengths and angles.
- **Geometry Optimization:** An energy minimization calculation is performed to find the most stable three-dimensional conformation of the molecule. This is crucial as orbital energies are dependent on the molecular geometry. A common method is the B3LYP functional with a basis set like 6-31G(d).^[7]
- **Frequency Calculation:** A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
- **Molecular Orbital Calculation:** A single-point energy calculation is then run on the optimized geometry using a higher level of theory if desired (e.g., B3LYP/6-311+G(d,p)) to obtain accurate molecular orbital energies and properties.
- **Analysis:** The output file is analyzed to extract the energies of the HOMO, LUMO, and other orbitals. The software can also be used to visualize the three-dimensional shapes of these orbitals.^[7]





Photoelectron Spectroscopy (PES) Workflow

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References

- 1. Buy Isopropoxybenzene | 2741-16-4 [smolecule.com]
- 2. scbt.com [scbt.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
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